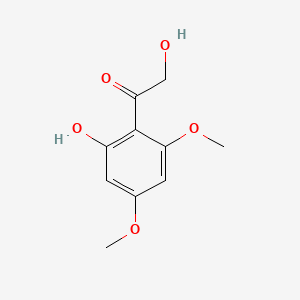

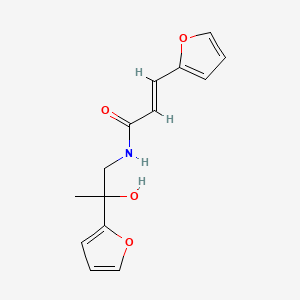

2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone” is a chemical compound that has been studied for its potential applications in various fields . It has been used as a ligand in the synthesis of novel Sm (III) complexes, which have shown enhanced photoluminescence, antimicrobial, and antioxidant activities .

Synthesis Analysis

This compound has been synthesized using solution-precipitation methods in the creation of Sm (III) complexes . It serves as a bridging ligand connecting different building blocks and also chelates the central metal ion, resulting in high photoluminescence and good quantum yield .Chemical Reactions Analysis

The compound has been used in the synthesis of Sm (III) complexes, exhibiting pure sharp emission bands from the intra f–f transitions of samarium ion . The Sm (III) ion could be sensitized efficiently by this β-hydroxyketone ligand .Applications De Recherche Scientifique

1. Pyrolysis Studies

A study identified pyrolysis products of similar compounds, like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, providing insights into the stability and potential degradation products of related compounds when exposed to heat. This research is significant for understanding the thermal behavior of such compounds (Texter et al., 2018).

2. Synthesis and Protective Group Applications

Research on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which shares structural similarities, highlights its use as an effective chemical protective group in organic synthesis. This emphasizes its potential role in complex chemical syntheses (Li Hong-xia, 2007).

3. Oxidation and Hydroxylation Mechanisms

The Baeyer-Villiger oxidation versus aromatic ring hydroxylation study using similar compounds like 2,6-dimethoxyacetophenone offers insights into the oxidation mechanisms of such compounds. Understanding these reactions is crucial for various chemical and pharmaceutical applications (Gambarotti & Bjørsvik, 2015).

4. Heterocycle Formation

Research on the condensation of similar compounds, like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, demonstrates the potential of such compounds to form heterocycles, a crucial aspect in medicinal chemistry (Moskvina et al., 2015).

5. Vibrational Spectroscopy Studies

Investigations into the molecular structure and properties of similar compounds through vibrational spectroscopy provide valuable data for understanding the physical and chemical properties of these compounds (Kumar et al., 2015).

6. Photophysical Investigations

A study on (D-π-A) DMHP dye, synthesized from similar compounds, sheds light on the photophysical properties of these compounds, which is vital in the development of new materials for optical applications (Asiri et al., 2017).

7. Photoreduction Studies

The photochemical study of similar compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, contributes to the understanding of photoreduction processes, important in the field of photochemistry (Castellan et al., 1990).

8. Antimicrobial Activity

Research into the antimicrobial activity of similar compounds, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, indicates their potential use in pharmaceutical applications (Wanjari, 2020).

Mécanisme D'action

Target of Action

It has been suggested that the compound exhibits potential antibacterial agent effects and urease inhibitory effects .

Biochemical Pathways

Given its potential antibacterial and urease inhibitory effects, it might be involved in the disruption of bacterial growth and metabolism, and the inhibition of urease, an enzyme that plays a crucial role in the nitrogen cycle .

Result of Action

Given its potential antibacterial and urease inhibitory effects, it may lead to the inhibition of bacterial growth and urease activity at the molecular level .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound has potential antibacterial agent effects and urease inhibitory effects . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known to have potential antibacterial agent effects , suggesting that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,11-12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZHMBWCYKVLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2838648.png)

![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

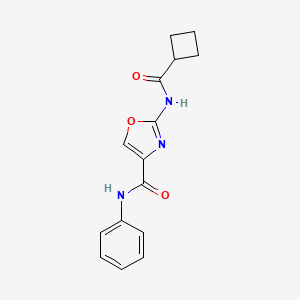

![5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2838661.png)

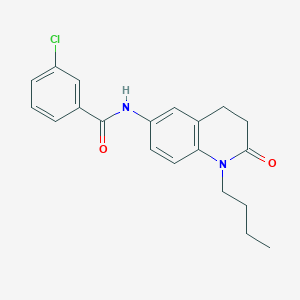

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)

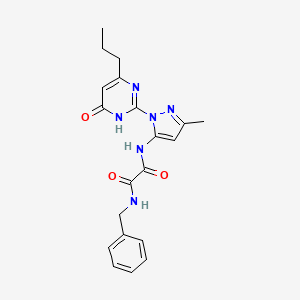

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)